molecular formula C12H11NO2 B184444 (1-Oxidopyridin-1-ium-3-yl)-phenylmethanol CAS No. 39585-76-7

(1-Oxidopyridin-1-ium-3-yl)-phenylmethanol

Cat. No.: B184444
CAS No.: 39585-76-7
M. Wt: 201.22 g/mol
InChI Key: MPRKOTAWRBGXBQ-UHFFFAOYSA-N
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Description

(1-Oxidopyridin-1-ium-3-yl)-phenylmethanol is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. This compound is characterized by the presence of a pyridine N-oxide moiety and a phenyl group attached to a methanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxidopyridin-1-ium-3-yl)-phenylmethanol typically involves the oxidation of pyridin-3-ylmethanol derivatives. One common method is the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

(1-Oxidopyridin-1-ium-3-yl)-phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Copper catalysts and water are commonly used for oxidation reactions.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines and phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1-Oxidopyridin-1-ium-3-yl)-phenylmethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Oxidopyridin-1-ium-3-yl)-phenylmethanol involves its interaction with various molecular targets. The N-oxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity . The phenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: Shares the N-oxide functional group but lacks the phenyl group.

    Phenylmethanol: Contains the phenyl group but lacks the pyridine N-oxide moiety.

    (1-Phenylpyrrolidin-3-yl)methanol: Similar structure but with a pyrrolidine ring instead of pyridine.

Uniqueness

(1-Oxidopyridin-1-ium-3-yl)-phenylmethanol is unique due to the combination of the pyridine N-oxide and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(10-5-2-1-3-6-10)11-7-4-8-13(15)9-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRKOTAWRBGXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C[N+](=CC=C2)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294959
Record name (1-oxidopyridin-3-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39585-76-7
Record name NSC98957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-oxidopyridin-3-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ALPHA-HYDROXYBENZYL)PYRIDINE-N-OXIDE
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